Primuline

Description

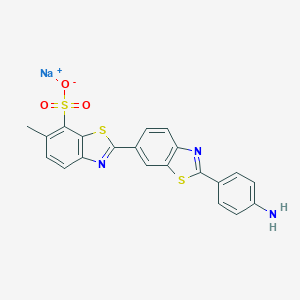

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3S3.Na/c1-11-2-8-16-18(19(11)30(25,26)27)29-21(24-16)13-5-9-15-17(10-13)28-20(23-15)12-3-6-14(22)7-4-12;/h2-10H,22H2,1H3,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRNHSYYBLEMOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N3NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1065051 | |

| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10360-31-3 | |

| Record name | NSC143368 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010360313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2'-(4-aminophenyl)-6-methyl[2,6'-bibenzothiazole]-7-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Stage Thermal Cyclization

This method refines Perkin’s original protocol:

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reactants | p-Toluidine, sulfur (1:2.25) | Oligomer base, sulfur (1:1) |

| Temperature | 180–190°C | 200–220°C |

| Duration | 18 hours | 6 hours |

| Key Intermediate | Dehydrothiotoluidine | Benzothiazole trimer |

The final sulfonation step uses oleum (fuming sulfuric acid) at 50–60°C to introduce sulfonic acid groups, achieving >90% solubility in aqueous media.

High-Temperature Single-Stage Synthesis

Developed for industrial efficiency, this method condenses the process into a single reaction vessel:

| Parameter | Specification |

|---|---|

| Reactants | p-Methylaniline, sulfur (2:4.5 molar ratio) |

| Temperature | 200–280°C |

| Duration | 24–30 hours |

| Catalyst | None (autogenous pressure) |

This approach bypasses isolated intermediates, directly yielding a sulfonated this compound mixture. While faster, it requires precise temperature control to minimize side products like thioflavin S .

Optimization of Reaction Parameters

Critical variables influencing yield and product distribution include:

Sulfur Stoichiometry

Excess sulfur (>4.5 molar equivalents) promotes cyclization but risks over-sulfonation, reducing fluorescence efficiency. Optimal ratios balance benzothiazole ring formation and functional group retention:

Temperature Gradients

Gradual heating profiles suppress decomposition:

Table 1: Temperature Ramp for Two-Stage Synthesis

| Time (h) | Stage 1 Temp (°C) | Stage 2 Temp (°C) |

|---|---|---|

| 0–6 | 180 | – |

| 6–18 | 190 | – |

| 18–24 | – | 200 |

| 24–30 | – | 220 |

This profile maximizes oligomerization while minimizing charring.

Post-Synthesis Processing and Purification Techniques

Crude this compound mixtures require purification to isolate the active fluorescent components:

Sulfonation Workup

The sulfonated product is neutralized with NaOH to pH 7–8, precipitating inorganic salts. Filtration and dialysis (MWCO 1 kDa) remove residual sulfur and oligomers.

Chromatographic Separation

Advanced applications (e.g., HCV helicase inhibition studies) demand high-purity this compound derivatives:

Table 2: HPLC Purification Parameters for this compound Components

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 reverse-phase | MeOH:H2O (75:25) + 0.1% TFA | 1.5 mL/min | UV 360 nm |

Key fractions include:

-

P2b : Benzothiazole dimer-sulfonate (λ<sub>ex</sub>/λ<sub>em</sub> = 360/500 nm)

-

P3 : Trimer with enhanced helicase affinity (IC<sub>50</sub> = 0.9 μM)

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

| Metric | Two-Stage Method | Single-Stage Method |

|---|---|---|

| Yield | 65–70% | 55–60% |

| Purity | 85–90% | 70–75% |

| Scalability | Pilot plant (10 kg/batch) | Industrial (100 kg/batch) |

| Energy Consumption | High (2-stage heating) | Moderate |

The two-stage method prevails in pharmaceutical applications requiring high purity, while the single-stage process dominates textile dye production .

Chemical Reactions Analysis

Primuline undergoes various chemical reactions, including:

Substitution: This compound can be diazotized on the fiber and then developed with other components, yielding a series of ingrain colors.

Methylation: Thioflavin T is obtained by the methylation of dehydrothiotoluidine with methanol in the presence of hydrochloric acid.

Common reagents used in these reactions include sulfur, methanol, hydrochloric acid, and bleaching powder. The major products formed from these reactions are various dyes with distinct colors and properties.

Scientific Research Applications

Detection of Lipids

Primuline is extensively used for the detection of different lipid classes due to its sensitivity and specificity. It allows researchers to visualize lipid spots on TLC plates under UV light, facilitating the identification and quantification of lipids in complex mixtures.

Table 1: Comparison of Lipid Detection Methods Using this compound

| Method | Sensitivity | Non-destructive | Application Area |

|---|---|---|---|

| TLC | High | Yes | Lipid profiling |

| HPLC | Very High | Yes | Quantitative analysis |

| Fluorescence | High | Yes | Detection in various matrices |

Case Study: Analysis of Edible Caterpillars

A study demonstrated the effectiveness of this compound in separating neutral lipids from edible caterpillars using TLC. The method involved derivatization with this compound followed by visualization under UV light, allowing for clear identification of lipid classes based on their Rf values .

Figure 1: Separation of Neutral Lipids Using this compound

Separation Example

High-Performance Liquid Chromatography (HPLC)

In HPLC applications, this compound serves as a pre-impregnated reagent on silica gel plates, enhancing the detection capabilities for various analytes. Its fluorescence properties allow for sensitive detection even at low concentrations .

Table 2: HPLC Applications Utilizing this compound

| Application | Detection Limit | Analytes Detected |

|---|---|---|

| Quantitative Analysis | 0.1 ng/mL | Lipids, metabolites |

| Qualitative Analysis | 0.01 ng/mL | Bioactive compounds |

Case Study: Screening Bioactive Components

A recent study utilized HPLC coupled with fluorescence detection to analyze bioactive components in rat plasma after administering Jitai tablets. This compound was employed to enhance the sensitivity of detection, leading to the identification of multiple absorbed components and metabolites .

Advantages

- Sensitivity : this compound provides high sensitivity for lipid detection.

- Non-destructive : It allows for the analysis without altering the sample.

- Versatility : Applicable in various chromatographic techniques.

Limitations

- Specificity : While effective for lipids, it may not be suitable for all types of compounds.

- Stability : The stability of this compound under certain conditions can affect results.

Mechanism of Action

Primuline exerts its effects primarily through its fluorescent properties. When exposed to ultraviolet light, this compound emits fluorescence, which can be used to visualize and quantify various biological and chemical substances. The molecular targets and pathways involved include the interaction of this compound with hydrocarbon chains in lipid molecules, leading to increased fluorescent emission .

Comparison with Similar Compounds

Key Research Findings

Antiviral Activity

- This compound derivatives inhibit HCV NS3 helicase by displacing the enzyme from nucleic acids, even in the absence of ATP. Unlike ATP-competitive inhibitors, these derivatives induce conformational changes in NS3h, releasing it from DNA/RNA .

Sensing Capabilities

- Hg²⁺ Detection : this compound/LDH films exhibit a detection limit of 0.13 pM for Hg²⁺, with fluorescence enhancement at 377 nm and quenching at 422 nm due to Hg²⁺ binding .

- Comparison with Beryllon II : While Beryllon II detects Be²⁺ with high sensitivity (LOD: 4.2 nM), this compound-based films outperform in metal ion selectivity and stability .

Mechanistic Insights and Limitations

- This compound vs. Titan Yellow : Both displace NS3h from DNA, but this compound derivatives uniquely modulate ATP hydrolysis (inhibition or stimulation), suggesting diverse binding modes near the NS3h RNA-binding cleft .

- Limitations : this compound’s large molecular weight (1040 g/mol) may limit cellular permeability, whereas smaller analogues like Primulin Chloride (528 g/mol) offer advantages in probe design .

Biological Activity

Primuline, a yellow dye derived from the plant source Primula, has garnered attention for its diverse biological activities, particularly in the context of antiviral research and lipid interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in medical research, and specific case studies that highlight its significance.

Overview of this compound

This compound (CHNOS) is a fluorescent dye commonly used in histological studies and lipid research. Its ability to bind non-covalently to various biomolecules makes it a valuable tool in biochemical assays. Recent studies have revealed that this compound and its derivatives exhibit significant antiviral properties, particularly against the Hepatitis C virus (HCV).

1. Inhibition of HCV NS3 Helicase

This compound derivatives have been shown to inhibit the activity of the NS3 helicase of HCV, which is crucial for viral replication. Research indicates that certain derivatives stimulate ATP hydrolysis by binding near specific residues in the NS3 helicase, enhancing its activity under certain conditions. This unique mechanism sets this compound apart from other helicase inhibitors that typically compete with nucleic acids for binding sites.

- Key Findings :

2. Fluorescent Properties

This compound's fluorescent properties allow it to be used as a probe for detecting lipid interactions. The fluorescence intensity varies with the length of hydrocarbon chains in lipids, making it useful for quantifying lipid species in various biological systems .

Case Study 1: Antiviral Activity Against HCV

A study focused on synthesizing this compound derivatives and evaluating their efficacy against HCV NS3 helicase demonstrated that several compounds significantly inhibited both RNA and DNA unwinding activities. Notably, some derivatives were found to be potent inhibitors of RNA-stimulated ATP hydrolysis catalyzed by related proteins from other viruses such as Dengue .

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 5 ± 2 | Inhibits NS3 helicase |

| Derivative B | 10 ± 3 | Disrupts replicase structures |

| Derivative C | 15 ± 4 | Non-specific inhibition |

Case Study 2: Lipid Interaction Studies

In lipidomics studies, this compound has been utilized to quantify sphingolipids and other lipid classes using high-performance thin-layer chromatography (HPTLC). The results indicated that this compound's fluorescence response is influenced by the chain length of hydrocarbon lipids, providing insights into lipid metabolism and cellular processes such as autophagy .

Q & A

Q. What are the key chemical characteristics of Primuline, and how do they influence experimental design in histology and lipid studies?

this compound (C₂₃H₂₅ClO₁₂; molecular weight 528.89 g/mol) is a sulfonated thiazole dye with a complex structure containing aromatic and heterocyclic groups . Its absorption maxima at 229 nm and 340–355 nm make it suitable for fluorescence-based applications. Researchers must consider its solubility (typically in aqueous or dimethyl sulfoxide solutions) and pH sensitivity when designing staining protocols for lipid droplets or tissue sections. For reproducibility, document solvent choice, concentration (e.g., 0.1% w/v), and incubation times, as these directly affect staining intensity and background noise .

Q. What standardized methodologies exist for synthesizing this compound derivatives, and how can purity be validated?

While this compound itself is commercially available, derivative synthesis requires sulfonation or halogenation under controlled conditions. Purity validation should include:

- High-performance liquid chromatography (HPLC) with UV detection (229 nm).

- Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.

- Elemental analysis for sulfur and sodium content .

Report detailed synthetic procedures (e.g., reaction temperature, stoichiometry) and characterization data in supplementary materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s lipid-stabilizing effects across in vitro vs. in vivo models?

Discrepancies often arise from differences in:

| Factor | In Vitro Conditions | In Vivo Conditions |

|---|---|---|

| Concentration | High (µM–mM) | Low (nM–µM due to metabolic clearance) |

| Microenvironment | Controlled pH/buffers | Variable tissue pH and lipid composition |

| Detection Method | Fixed-cell imaging | Live-cell/time-lapse imaging limitations |

| To reconcile results: |

Q. What statistical and computational approaches are recommended for analyzing this compound’s fluorescence quenching in dynamic lipid membranes?

- Time-resolved fluorescence decay analysis : Fit data to multi-exponential models to distinguish static vs. dynamic quenching mechanisms.

- Molecular dynamics (MD) simulations : Model this compound’s interaction with lipid bilayers (e.g., POPC membranes) to predict binding sites.

- Machine learning : Train classifiers on spectral datasets to automate artifact detection in high-content screens .

Ensure raw data and code are archived in repositories like Zenodo for transparency .

Q. How can interdisciplinary approaches enhance understanding of this compound’s role in oxidative stress pathways?

Combine:

- Proteomics : Identify this compound-binding proteins via pull-down assays.

- Metabolomics : Track lipid peroxidation products (e.g., malondialdehyde) using LC-MS.

- Gene expression profiling : Quantify antioxidant genes (e.g., SOD1, GPX4) via qPCR.

Pilot studies should define sample size using power analysis to avoid underpowered conclusions .

Methodological Best Practices

Q. What controls are essential when using this compound in live-cell imaging to avoid false-positive lipid signals?

- Negative controls : Treat cells with lipid-free media or lipid-synthesis inhibitors (e.g., triacsin C).

- Solvent controls : Test dye-free solvent (e.g., DMSO) for autofluorescence.

- Quenching controls : Use sudan black B to confirm specificity for neutral lipids .

Calibrate imaging equipment using reference standards (e.g., fluorescent beads) .

Q. How should researchers address batch-to-batch variability in this compound for longitudinal studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.